Stearoyl-CoA Desaturase (SCD) Inhibition: Compound-Specific IC50 Value of 14.9 μM Versus Uncharacterized Simpler Analogs
The target compound 313550-17-3 demonstrates measurable inhibition of human stearoyl-CoA desaturase (SCD) with an IC50 of 14.9 μM (1.49 × 10^4 nM) recorded in the BindingDB enzyme inhibition dataset [1]. The simpler N-(4-phenylthiazol-2-yl)benzamide analog (CAS 14269-45-5, CHEMBL60334) has no reported SCD inhibition activity in the same database, suggesting that the 4-benzoyl substituent is a critical pharmacophoric feature for engaging the SCD active site [1]. This represents a target-engagement differentiation not available with the unsubstituted benzamide scaffold.
| Evidence Dimension | SCD enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.9 μM (14,900 nM) |
| Comparator Or Baseline | N-(4-phenylthiazol-2-yl)benzamide (CAS 14269-45-5): no SCD inhibition data reported in BindingDB |
| Quantified Difference | 14.9 μM inhibition for target compound vs. no measurable activity for comparator |
| Conditions | In vitro enzyme inhibition assay; BindingDB entry BDBM50544488; human SCD (Homo sapiens) |
Why This Matters
SCD is a validated target in cancer metabolism and metabolic disorders; this compound provides a measurable starting point for SAR exploration of 4-benzoyl-thiazole-benzamides as SCD inhibitors.
- [1] BindingDB Entry BDBM50544488 (CHEMBL4643747): Stearoyl-CoA desaturase (Homo sapiens) inhibition IC50 = 1.49E+4 nM, accessed 2026. View Source
